molecular formula C33H53N3O25 B2664394 N-Acetylneuraminic Acid Trimer alpha(2-8) CAS No. 76152-09-5

N-Acetylneuraminic Acid Trimer alpha(2-8)

Cat. No.: B2664394
CAS No.: 76152-09-5
M. Wt: 891.783
InChI Key: IVNVUKOMJIKCQZ-IXGFAEHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylneuraminic Acid Trimer alpha(2-8) typically involves the polymerization of N-Acetylneuraminic Acid monomers. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs sialyltransferases, which catalyze the formation of glycosidic bonds between the monomers under mild conditions .

Industrial Production Methods

Industrial production of N-Acetylneuraminic Acid Trimer alpha(2-8) is less common due to the complexity and cost of the synthesis process. advancements in biotechnological methods, such as recombinant DNA technology, have made it possible to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

N-Acetylneuraminic Acid Trimer alpha(2-8) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with periodate can lead to the formation of aldehydes or carboxylic acids .

Scientific Research Applications

N-Acetylneuraminic Acid Trimer alpha(2-8) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetylneuraminic Acid Trimer alpha(2-8) involves its interaction with specific receptors on cell surfaces. These interactions can modulate various cellular processes, including signal transduction and immune responses. The compound’s molecular targets include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan-binding proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetylneuraminic Acid Dimer alpha(2-8)
  • N-Acetylneuraminic Acid Monomer

Uniqueness

N-Acetylneuraminic Acid Trimer alpha(2-8) is unique due to its trimeric structure, which enhances its binding affinity and specificity for certain receptors compared to its monomeric and dimeric counterparts. This makes it particularly useful in applications requiring high specificity and affinity .

Properties

IUPAC Name

(4S,5R)-5-acetamido-2-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H53N3O25/c1-10(40)34-20(13(43)4-14(44)29(52)53)26(51)24(49)18(8-38)58-32(30(54)55)6-16(46)22(36-12(3)42)28(61-32)25(50)19(9-39)59-33(31(56)57)5-15(45)21(35-11(2)41)27(60-33)23(48)17(47)7-37/h13,15-28,37-39,43,45-51H,4-9H2,1-3H3,(H,34,40)(H,35,41)(H,36,42)(H,52,53)(H,54,55)(H,56,57)/t13-,15-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27?,28?,32?,33?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNVUKOMJIKCQZ-IXGFAEHKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C2C(C(CC(O2)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H](CO)[C@H](C2[C@@H]([C@H](CC(O2)(C(=O)O)O[C@H](CO)[C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H53N3O25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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